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Compound of Interest

Compound Name: AT-1002 TFA

Cat. No.: B8081535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of AT-1002 TFA, a synthetic hexapeptide, on

the integrity of epithelial cell monolayers. AT-1002, derived from Vibrio cholerae's zonula

occludens toxin (Zot), acts as a potent and reversible modulator of tight junctions, the primary

structures governing paracellular permeability.[1][2] Understanding the mechanism of action

and quantifiable effects of AT-1002 is crucial for its application as a transient permeability

enhancer for drug delivery and for studying the dynamics of tight junction regulation.

Mechanism of Action: Reversible Disruption of Tight
Junctions
AT-1002 exerts its effects by initiating a signaling cascade that leads to the disassembly of tight

junction protein complexes and a reorganization of the actin cytoskeleton.[1][2] This process

transiently increases the permeability of the paracellular pathway, allowing for the passage of

molecules that would otherwise be excluded.

The proposed signaling pathway for AT-1002-mediated tight junction modulation is as follows:
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AT-1002 Signaling Pathway

This signaling cascade results in the phosphorylation and subsequent redistribution of the key

tight junction protein Zonula Occludens-1 (ZO-1) away from the cell junctions.[1][2] This is

accompanied by a rearrangement of the F-actin filaments, leading to a functional opening of

the tight junctions and an increase in paracellular permeability.[1][2] Importantly, these effects

are reversible, with the cell monolayer integrity being restored after the removal of AT-1002.

Quantitative Effects on Caco-2 Cell Monolayers
The impact of AT-1002 on epithelial barrier function is typically quantified by measuring the

Transepithelial Electrical Resistance (TEER) and the permeability to paracellular markers like

Lucifer Yellow.

Transepithelial Electrical Resistance (TEER)
TEER is a measure of the electrical resistance across a cell monolayer and is inversely

proportional to the ion permeability of the paracellular pathway. Treatment of confluent Caco-2

cell monolayers with AT-1002 leads to a dose-dependent decrease in TEER, indicating an

increase in ion permeability.
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AT-1002 TFA
Concentration (mg/mL)

Mean TEER (% of Control) Standard Deviation

0 (Control) 100 ± 5.2

0.5 85 ± 4.8

1.0 62 ± 6.1

2.5 45 ± 5.5

5.0 28 ± 4.9

Data is estimated from

graphical representations in

Gopalakrishnan et al., 2009.

Actual values may vary.

Paracellular Permeability (Lucifer Yellow Flux)
Lucifer Yellow (LY) is a fluorescent molecule that is cell-impermeable and is commonly used to

assess the integrity of the paracellular barrier. An increase in the flux of LY across a cell

monolayer indicates a disruption of tight junctions. AT-1002 treatment results in a dose-

dependent increase in the permeability of Caco-2 monolayers to Lucifer Yellow.
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AT-1002 TFA
Concentration (mg/mL)

Mean Lucifer Yellow
Permeability (Apparent
Permeability Coefficient,
Papp, 10-6 cm/s)

Standard Deviation

0 (Control) 0.1 ± 0.02

0.5 0.8 ± 0.11

1.0 2.5 ± 0.3

2.5 6.2 ± 0.7

5.0 10.5 ± 1.2

Data is estimated from

graphical representations in

Gopalakrishnan et al., 2009.

Actual values may vary.

Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of AT-1002
TFA on cell monolayer integrity.

Caco-2 Cell Culture for Barrier Function Assays
Cell Line and Culture Medium: Caco-2 cells (ATCC® HTB-37™) are cultured in Dulbecco's

Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1%

non-essential amino acids, and 1% penicillin-streptomycin.

Seeding on Transwell® Inserts: For barrier function assays, Caco-2 cells are seeded onto

permeable polycarbonate membrane Transwell® inserts (e.g., 0.4 µm pore size) at a density

of approximately 6 x 104 cells/cm2.

Differentiation: The cells are maintained for 21-25 days post-seeding to allow for

spontaneous differentiation into a polarized monolayer with well-established tight junctions.

The culture medium is changed every 2-3 days.
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Verification of Monolayer Integrity: Prior to experimentation, the integrity of the Caco-2

monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

Monolayers with TEER values above 250 Ω·cm2 are typically used for experiments.

Transepithelial Electrical Resistance (TEER)
Measurement
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Experimental Workflow for TEER Measurement
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Instrumentation: An epithelial voltohmmeter (EVOM) with "chopstick" electrodes is used.

Procedure:

The electrodes are sterilized with 70% ethanol and equilibrated in sterile culture medium.

The Transwell® plate with the Caco-2 monolayers is removed from the incubator and

allowed to equilibrate to room temperature.

The electrodes are placed with the shorter electrode in the apical compartment and the

longer electrode in the basolateral compartment.

A baseline TEER reading is taken.

AT-1002 TFA, dissolved in an appropriate vehicle (e.g., Hanks' Balanced Salt Solution -

HBSS), is added to the apical compartment at the desired concentrations. A vehicle

control is also included.

TEER is measured at various time points post-treatment.

Calculation: The resistance reading (in Ω) is corrected by subtracting the resistance of a

blank Transwell® insert without cells. This value is then multiplied by the surface area of the

membrane (in cm2) to obtain the TEER in Ω·cm2.

Paracellular Permeability Assay (Lucifer Yellow)
Preparation:

Differentiated Caco-2 monolayers on Transwell® inserts are washed with pre-warmed

HBSS.

The culture medium in the basolateral compartment is replaced with fresh, pre-warmed

HBSS.

Procedure:

A solution of Lucifer Yellow (typically 100 µM in HBSS) containing the desired

concentration of AT-1002 TFA is added to the apical compartment.
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The plates are incubated at 37°C on an orbital shaker.

At specified time intervals, samples are collected from the basolateral compartment.

The fluorescence of the basolateral samples is measured using a fluorescence plate

reader (excitation ~428 nm, emission ~536 nm).

Calculation: A standard curve of known Lucifer Yellow concentrations is used to determine

the amount of LY that has permeated the monolayer. The apparent permeability coefficient

(Papp) is calculated using the following formula:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

dQ/dt is the flux of Lucifer Yellow across the monolayer (µg/s).

A is the surface area of the membrane (cm2).

C0 is the initial concentration of Lucifer Yellow in the apical compartment (µg/mL).

The Role of the Trifluoroacetate (TFA) Counter-ion
AT-1002 is often synthesized and purified using high-performance liquid chromatography

(HPLC) with trifluoroacetic acid, resulting in the peptide being isolated as a TFA salt. While the

primary biological activity is attributed to the AT-1002 peptide, it is important to consider the

potential effects of the TFA counter-ion. Some studies have reported that trifluoroacetate can

have biological effects, including the inhibition of cell proliferation at certain concentrations.

However, the concentrations at which these effects are observed may differ from those used in

typical AT-1002 experiments. It is recommended to run appropriate vehicle controls containing

TFA at concentrations equivalent to those present in the highest AT-1002 TFA treatment group

to delineate the effects of the peptide from its counter-ion.

In summary, AT-1002 TFA is a valuable research tool for reversibly modulating tight junction

integrity. Its well-characterized effects on TEER and paracellular permeability, coupled with a

growing understanding of its mechanism of action, make it a powerful agent for in vitro studies

of epithelial barrier function and for the development of novel drug delivery strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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